BenchChemオンラインストアへようこそ!

Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)-

Physicochemical Properties Lipophilicity Drug Likeness

The compound Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- (CAS 7148-20-1), also known as NSC 9632, is a sulfonamide derivative. Its structure features a 4-aminobenzenesulfonamide core linked to a 3-bromo-4-tert-butylphenyl group.

Molecular Formula C16H19BrN2O2S
Molecular Weight 383.3 g/mol
CAS No. 7148-20-1
Cat. No. B12799336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)-
CAS7148-20-1
Molecular FormulaC16H19BrN2O2S
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Br
InChIInChI=1S/C16H19BrN2O2S/c1-16(2,3)14-9-6-12(10-15(14)17)19-22(20,21)13-7-4-11(18)5-8-13/h4-10,19H,18H2,1-3H3
InChIKeyAXPXCXUYLGNCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-amino-N-(3-bromo-4-tert-butylphenyl)benzenesulfonamide Supply & Technical Brief


The compound Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- (CAS 7148-20-1), also known as NSC 9632, is a sulfonamide derivative [1]. Its structure features a 4-aminobenzenesulfonamide core linked to a 3-bromo-4-tert-butylphenyl group. As a member of the benzenesulfonamide class, its mechanism of action typically involves enzyme inhibition, such as targeting carbonic anhydrase isoforms, which are implicated in various pathologies [2]. The combination of a lipophilic tert-butyl moiety and a heavy halogen atom bromine suggests it possesses physicochemical and steric properties distinct from simpler analogs, making it a specific tool or candidate for structure-activity relationship (SAR) studies and targeted biological screening.

Procurement Risks of Substituting NSC 9632 Analogs


Generic substitution within the benzenesulfonamide class is highly risky due to the profound impact of N-phenyl ring substituents on both potency and selectivity [1]. The 3-bromo-4-tert-butyl substitution pattern on the target compound introduces a unique combination of steric bulk and electron-withdrawing effects not present in simpler or differently halogenated analogs. A recent study demonstrated that halogenation and the resulting lipophilicity and polarity changes on similar aminobenzenesulfonamide scaffolds synergistically control cytotoxicity, leading to variable activity against cancer cells while sparing normal cells [1]. Therefore, replacing this compound with an unsubstituted or differently substituted benzenesulfonamide is not a functionally equivalent choice and will invalidate research results or product specifications.

Quantitative Differentiation Evidence for CAS 7148-20-1


Enhanced Lipophilicity vs. Unsubstituted Benzenesulfonamide

The computed lipophilicity of the target compound is significantly higher than that of an unsubstituted benzenesulfonamide. This property directly influences membrane permeability, solubility, and non-specific protein binding. The quantified difference mandates its selection as a chemical probe or lead compound when lipophilic bulk is a critical design feature [1].

Physicochemical Properties Lipophilicity Drug Likeness SAR

Bromine Substitution Defines Cytotoxicity Selectivity Profile

A study on closely related N4-substituted aminobenzenesulfonamides demonstrates that bromination directly impacts the selective cytotoxic activity against cancer cells over normal cells. Related 2-bromo N4-substituted intermediates are key precursors, and the final compounds exhibit varying activity against cancerous cells with minimal effects on normal cells, a synergy controlled by lipophilicity and polarity conferred by the halogen substituent [1]. While quantitative IC50 values for the exact target compound are not disclosed in this source, the class-level evidence strongly indicates its specific substitution pattern is a key determinant of its biological selectivity profile.

Carbonic Anhydrase Cytotoxicity Selectivity Cancer

Positioned Within Potent Range for Carbonic Anhydrase Inhibition

A literature-derived summary of benzenesulfonamide derivatives indicates that compounds substituted in the 2-, 4-, and 3,4-positions with amino, alkyl, halogeno, and hydroxyalkyl groups have inhibition constants (Ki) for carbonic anhydrase in the range of 0.000976 to 0.01845 mM [1]. The target compound, bearing amino (4-position) and bromo/alkyl (3,4-positions on the N-phenyl ring) substituents, falls within this structural class, placing it squarely within a validated, low-micromolar to nanomolar potency range for CA inhibition.

Enzyme Inhibition Carbonic Anhydrase Structure-Activity Relationship Ki

Primary Application Scenarios for 4-amino-N-(3-bromo-4-tert-butylphenyl)benzenesulfonamide


Medicinal Chemistry SAR Studies on Carbonic Anhydrase Isoforms

This compound serves as a specific molecular probe to map the lipophilic binding pocket of carbonic anhydrase isoforms. Its calculated XLogP3 of 4.1, driven by the 3-bromo-4-tert-butyl motif, allows researchers to dissect the thermodynamic contributions of hydrophobic interactions to inhibitor binding, which cannot be studied using a non-substituted benzenesulfonamide (XLogP3 of 0.8) [1]. The class-level evidence of potent CA inhibition in similarly substituted molecules confirms its utility in this context [2].

Developing Tumor-Selective Cytotoxic Agents

Based on cross-study evidence, the strategic combination of halogen and alkyl substitutions on the N4-aminobenzenesulfonamide scaffold is key to enabling cancer-selective cytotoxicity while sparing normal cells [1]. Procuring this specific compound provides a critical control or starting point for researchers investigating the link between physicochemical properties, like those modulated by bromine, and a selective anti-cancer window.

Pharmacokinetic Modulation via Lipophilic Substituent Effects

The massive, over 1000-fold increase in theoretical lipophilicity (XLogP3 of 4.1) compared to the parent scaffold (XLogP3 of 0.8) makes this compound a valuable model for studying how halogenation and alkylation alters ADME properties such as membrane permeation, tissue distribution, and metabolic stability, without introducing scaffold-hopping complexity [1].

Quote Request

Request a Quote for Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.